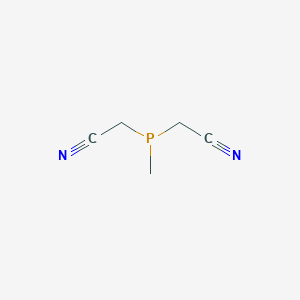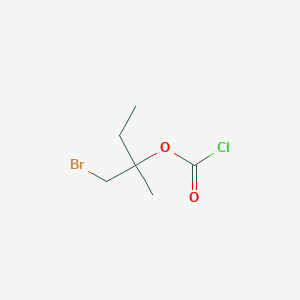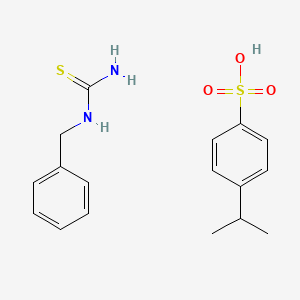
2,2'-(Methylphosphanediyl)diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Methylphosphanediyl)diacetonitrile is an organic compound characterized by the presence of a methylphosphane group linked to two acetonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylphosphanediyl)diacetonitrile typically involves the reaction of methylphosphane with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Methylphosphanediyl)diacetonitrile may involve large-scale chemical reactors and advanced purification techniques to ensure the compound meets the required specifications. The process may also include steps to recycle and reuse reactants and solvents, thereby minimizing waste and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Methylphosphanediyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2,2’-(Methylphosphanediyl)diacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2’-(Methylphosphanediyl)diacetonitrile exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to metal centers or enzymes, thereby influencing their activity. The pathways involved may include coordination chemistry and enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(2,4-Quinazolinediyldisulfanediyl)diacetonitrile: This compound has a similar structure but includes a quinazoline ring and sulfur atoms.
2,2’-(5-Methyl-1,3-phenylene)diacetonitrile: This compound features a phenylene ring and is used as an impurity in the synthesis of anastrozole.
Uniqueness
2,2’-(Methylphosphanediyl)diacetonitrile is unique due to the presence of the methylphosphane group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
89630-48-8 |
|---|---|
Fórmula molecular |
C5H7N2P |
Peso molecular |
126.10 g/mol |
Nombre IUPAC |
2-[cyanomethyl(methyl)phosphanyl]acetonitrile |
InChI |
InChI=1S/C5H7N2P/c1-8(4-2-6)5-3-7/h4-5H2,1H3 |
Clave InChI |
JZBAUQWXGXOYNL-UHFFFAOYSA-N |
SMILES canónico |
CP(CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)

![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)

![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)


![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)

